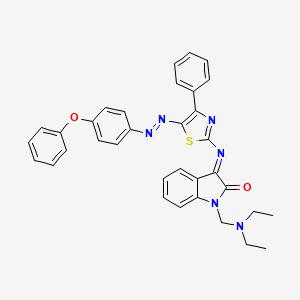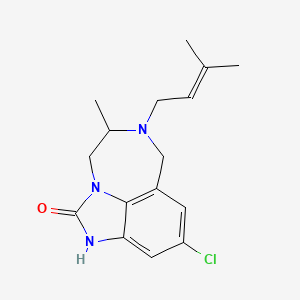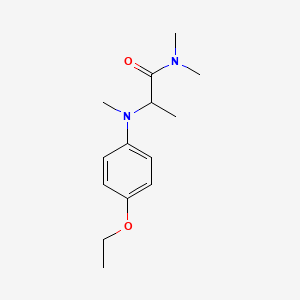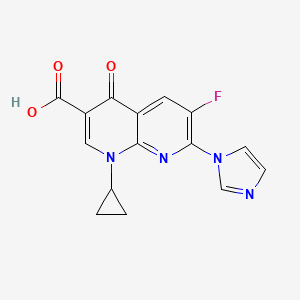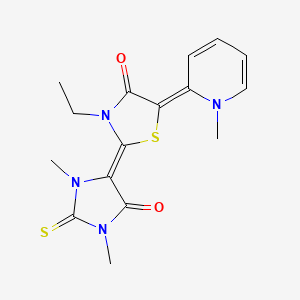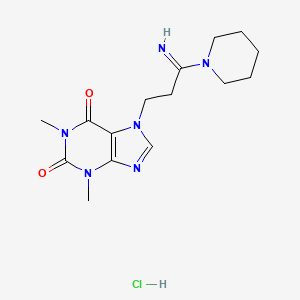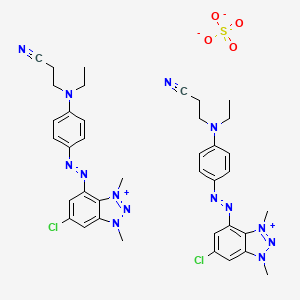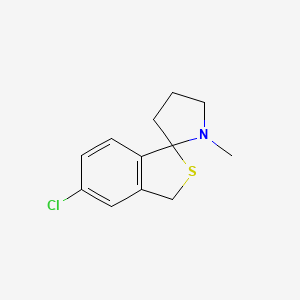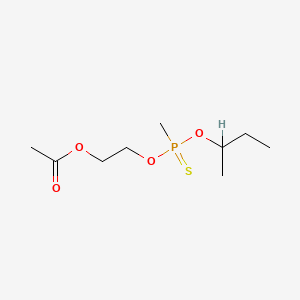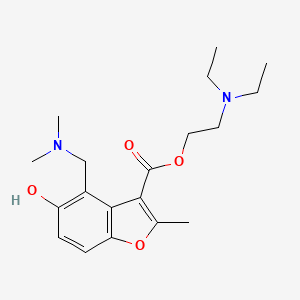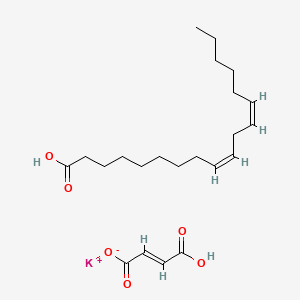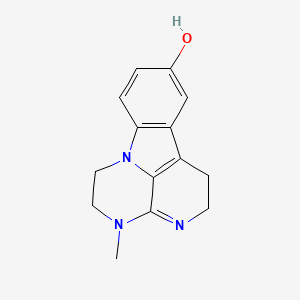
1H-3,4,6a-Triazafluoranthen-9-ol, 2,4,5,6-tetrahydro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-3,4,6a-Triazafluoranthen-9-ol, 2,4,5,6-tetrahydro-4-methyl- is a complex organic compound known for its unique structure and properties. This compound is part of the triazafluoranthene family, which is characterized by the presence of nitrogen atoms within a polycyclic aromatic framework. The compound’s molecular formula is C12H13N3O, and it has a molecular weight of approximately 215.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-3,4,6a-Triazafluoranthen-9-ol, 2,4,5,6-tetrahydro-4-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the triazafluoranthene core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-3,4,6a-Triazafluoranthen-9-ol, 2,4,5,6-tetrahydro-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms .
Scientific Research Applications
1H-3,4,6a-Triazafluoranthen-9-ol, 2,4,5,6-tetrahydro-4-methyl- has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Mechanism of Action
The mechanism by which 1H-3,4,6a-Triazafluoranthen-9-ol, 2,4,5,6-tetrahydro-4-methyl- exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, depending on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4-methyl-9-propoxy-
- 1H-3,4,6a-Triazafluoranthene, 4-ethyl-2,4,5,6-tetrahydro-
Uniqueness
1H-3,4,6a-Triazafluoranthen-9-ol, 2,4,5,6-tetrahydro-4-methyl- is unique due to its specific structural features and functional groups, which confer distinct chemical and physical properties. These properties differentiate it from other similar compounds and make it valuable for various applications in research and industry .
Properties
CAS No. |
84298-35-1 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaen-12-ol |
InChI |
InChI=1S/C14H15N3O/c1-16-6-7-17-12-3-2-9(18)8-11(12)10-4-5-15-14(16)13(10)17/h2-3,8,18H,4-7H2,1H3 |
InChI Key |
KSIUMKYCJICDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C3=C(C=C(C=C3)O)C4=C2C1=NCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



